Cinnamoylglycine, methyl ester

Catalog No.
S2850206
CAS No.
40778-04-9
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamoylglycine, methyl ester

CAS Number

40778-04-9

Product Name

Cinnamoylglycine, methyl ester

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]acetate

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+

InChI Key

XFAGPDNLMRNSRO-BQYQJAHWSA-N

SMILES

COC(=O)CNC(=O)C=CC1=CC=CC=C1

Solubility

not available

Potential Anti-Cancer Properties:

Cinnamoylglycine, methyl ester (CME) has been investigated for its potential anti-cancer properties. Studies suggest that CME may exhibit various mechanisms against cancer cells, including:

  • Induction of apoptosis (programmed cell death): CME has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells [].
  • Inhibition of cell proliferation: CME may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Anti-angiogenic effects: CME may possess anti-angiogenic properties, potentially hindering the formation of new blood vessels that tumors require for growth and metastasis.

Cinnamoylglycine, methyl ester is an organic compound that belongs to the class of amino acid esters. It is derived from glycine and cinnamic acid, featuring a methyl ester functional group. The compound can be represented by the chemical formula C11H13NO2C_{11}H_{13}NO_2. This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture.

Typical of esters and amino acids:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the methyl ester can hydrolyze to yield cinnamoylglycine and methanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be catalyzed by either acid or base.
  • Nucleophilic Acyl Substitution: The compound can react with nucleophiles, such as amines or alcohols, leading to the formation of new amide or ester derivatives.

The general mechanism for these reactions typically involves the activation of the carbonyl carbon through protonation or coordination with a Lewis acid, followed by nucleophilic attack and subsequent steps leading to product formation .

Cinnamoylglycine, methyl ester exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that compounds related to cinnamoylglycine may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity: Preliminary investigations indicate that this compound may possess antimicrobial properties against certain bacterial strains.

These activities position cinnamoylglycine, methyl ester as a candidate for further research in drug development and therapeutic applications.

Several methods have been developed for synthesizing cinnamoylglycine, methyl ester:

  • Esterification Reaction: The most common method involves reacting glycine with cinnamic acid in the presence of an alcohol (methanol) and an acid catalyst. This method typically yields good results under controlled temperature and time conditions.
  • Amino Acid Methyl Ester Synthesis: A convenient approach involves using trimethylchlorosilane as a reagent along with methanol to convert glycine into its methyl ester before coupling it with cinnamic acid .
  • Sonochemical Methods: Recent advancements have introduced sonochemical techniques that enhance reaction rates and yields for esterification processes .

Cinnamoylglycine, methyl ester has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents targeting oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at combating aging.
  • Agriculture: Potential use as a natural pesticide or growth enhancer due to its antimicrobial properties.

Interaction studies involving cinnamoylglycine, methyl ester focus on its behavior in biological systems:

  • Protein Binding: Research on how this compound interacts with proteins could provide insights into its bioavailability and efficacy as a drug.
  • Synergistic Effects: Studies examining its interactions with other compounds may reveal enhanced biological activities when used in combination therapies.

These studies are crucial for understanding the full potential of cinnamoylglycine in various applications.

Cinnamoylglycine, methyl ester shares structural similarities with other compounds in the amino acid ester category. Here are some comparable compounds:

Compound NameStructureUnique Features
Glycine Methyl EsterC3H7NO2C_3H_7NO_2Simple structure; widely used in peptide synthesis
Cinnamic AcidC9H8O3C_9H_8O_3Known for its use in flavoring and fragrance
Cinnamoyl GlycineC10H11NO2C_{10}H_{11}NO_2Lacks the methyl ester group; more hydrophilic
Phenylalanine Methyl EsterC10H13NO2C_{10}H_{13}NO_2Contains an aromatic side chain; used in nutrition

Uniqueness of Cinnamoylglycine, Methyl Ester

Cinnamoylglycine, methyl ester is unique due to its combination of both amino acid and aromatic functionalities. This dual nature allows it to exhibit a range of biological activities not typically found in simpler amino acid esters. Its specific structure enables potential applications across diverse fields such as pharmaceuticals and agriculture, distinguishing it from other similar compounds.

XLogP3

1.5

Dates

Modify: 2023-08-17

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